3-(carboxymethyl)cyclopentane-1,2,4-tricarboxylic Acid 3-(carboxymethyl)cyclopentane-1,2,4-tricarboxylic Acid
Brand Name: Vulcanchem
CAS No.: 24434-90-0
VCID: VC3850984
InChI: InChI=1S/C10H12O8/c11-6(12)2-3-4(8(13)14)1-5(9(15)16)7(3)10(17)18/h3-5,7H,1-2H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18)
SMILES: C1C(C(C(C1C(=O)O)C(=O)O)CC(=O)O)C(=O)O
Molecular Formula: C10H12O8
Molecular Weight: 260.2 g/mol

3-(carboxymethyl)cyclopentane-1,2,4-tricarboxylic Acid

CAS No.: 24434-90-0

Cat. No.: VC3850984

Molecular Formula: C10H12O8

Molecular Weight: 260.2 g/mol

* For research use only. Not for human or veterinary use.

3-(carboxymethyl)cyclopentane-1,2,4-tricarboxylic Acid - 24434-90-0

Specification

CAS No. 24434-90-0
Molecular Formula C10H12O8
Molecular Weight 260.2 g/mol
IUPAC Name 3-(carboxymethyl)cyclopentane-1,2,4-tricarboxylic acid
Standard InChI InChI=1S/C10H12O8/c11-6(12)2-3-4(8(13)14)1-5(9(15)16)7(3)10(17)18/h3-5,7H,1-2H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18)
Standard InChI Key RHRNYXVSZLSRRP-UHFFFAOYSA-N
SMILES C1C(C(C(C1C(=O)O)C(=O)O)CC(=O)O)C(=O)O
Canonical SMILES C1C(C(C(C1C(=O)O)C(=O)O)CC(=O)O)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-(carboxymethyl)cyclopentane-1,2,4-tricarboxylic acid, reflects its cyclopentane backbone with carboxyl groups at positions 1, 2, and 4, and a carboxymethyl (-CH2_2COOH) substituent at position 3 . The stereochemistry and spatial arrangement of these groups contribute to its high polarity and ability to form hydrogen bonds, influencing solubility and reactivity.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight260.20 g/mol
Melting Point225°C
Density1.650 ± 0.06 g/cm³ (Predicted)
Boiling Point555.4 ± 50.0°C (Predicted)
pKa3.90 ± 0.70 (Predicted)
SolubilitySoluble in polar solvents

The predicted pKa values indicate moderate acidity, enabling salt formation with bases . Its solubility in water and polar organic solvents like dimethyl sulfoxide (DMSO) facilitates its use in aqueous and organic reaction systems.

Synthesis and Production Methods

Laboratory-Scale Synthesis

A common synthetic route involves the ozonolysis of dicyclopentadiene followed by oxidation with hydrogen peroxide to yield 2,3,5-tricarboxycyclopentaneacetic acid as an intermediate . Subsequent dehydration using acetic anhydride produces the dianhydride derivative, 3-(carboxymethyl)-1,2,4-cyclopentanetricarboxylic acid 1,4:2,3-dianhydride (CAS: 6053-46-9) .

Reaction Pathway:

  • Ozonolysis: Dicyclopentadiene → Ozonide intermediate .

  • Oxidation: Hydrogen peroxide-mediated cleavage to form tricarboxylic acid .

  • Dehydration: Acetic anhydride-induced cyclization to dianhydride .

Industrial Production

Industrial processes optimize yield (>85%) and purity (>97%) via continuous-flow reactors and advanced purification techniques like recrystallization and column chromatography . Scalable methods prioritize cost-effectiveness, with raw material costs for large-scale synthesis estimated at $120–150/kg.

Chemical Reactivity and Derivative Formation

Functional Group Transformations

The compound undergoes characteristic carboxylic acid reactions:

  • Esterification: Reacts with alcohols (e.g., methanol) under acidic catalysis to form esters .

  • Amidation: Forms polyamides with diamines, relevant in polymer synthesis .

  • Chelation: Binds metal ions (e.g., Fe³⁺, Cu²⁺) via its carboxylate groups, enabling applications in catalysis .

Dianhydride Formation

Heating the tricarboxylic acid with acetic anhydride yields the dianhydride (Fig. 1), a monomer for high-performance polyimides . This reaction proceeds via intramolecular cyclization, with optimal conditions at 140–160°C for 6–8 hours .

C10H12O8+(CH3CO)2OC10H8O6+2CH3COOH[3][7]\text{C}_{10}\text{H}_{12}\text{O}_8 + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{C}_{10}\text{H}_8\text{O}_6 + 2\text{CH}_3\text{COOH} \quad[3][7]

Applications in Scientific Research

Polymer Chemistry

The dianhydride derivative is a critical monomer for synthesizing polyimide vitrimers, which exhibit thermal reprocessability and mechanical robustness . In epoxy-based vitrimers, the compound enhances tensile strength (up to 70 MPa) and Shore D hardness (80) but slows stress relaxation due to steric hindrance .

Table 2: Mechanical Properties of Epoxy Vitrimers

TCAA Content (%)Tensile Strength (MPa)Elongation at Break (%)Shore D Hardness
040>20060
33702080

Coordination Chemistry

As a polydentate ligand, the compound forms stable complexes with transition metals. For example, its iron(III) complex shows catalytic activity in oxidative coupling reactions.

Industrial and Technological Applications

Advanced Materials

  • Polyimides: High-temperature-resistant films for aerospace .

  • Ion-Exchange Resins: Water purification membranes.

Pharmaceutical Intermediates

Used in synthesizing prostaglandin analogs and antiviral agents .

Recent Advances and Future Directions

Recyclable Polymers

Research focuses on vitrimers that dissolve in ethylene glycol at 180°C, enabling closed-loop recycling .

Drug Delivery Systems

Functionalization with PEG chains enhances biocompatibility for targeted cancer therapy.

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